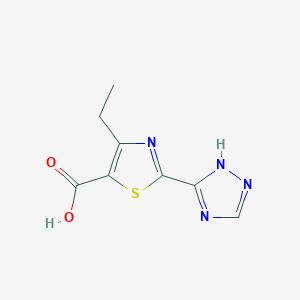

4-ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid

CAS No.: 1499649-10-3

Cat. No.: VC4573542

Molecular Formula: C8H8N4O2S

Molecular Weight: 224.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1499649-10-3 |

|---|---|

| Molecular Formula | C8H8N4O2S |

| Molecular Weight | 224.24 |

| IUPAC Name | 4-ethyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C8H8N4O2S/c1-2-4-5(8(13)14)15-7(11-4)6-9-3-10-12-6/h3H,2H2,1H3,(H,13,14)(H,9,10,12) |

| Standard InChI Key | UWCIZZVMWXOUHA-UHFFFAOYSA-N |

| SMILES | CCC1=C(SC(=N1)C2=NC=NN2)C(=O)O |

Introduction

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, 4-ethyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-5-carboxylic acid, reflects its hybrid structure. The thiazole ring—a five-membered aromatic system containing nitrogen and sulfur—is substituted at position 2 with a 1,2,4-triazole moiety and at position 4 with an ethyl group. The carboxylic acid functional group at position 5 enhances its polarity and potential for hydrogen bonding .

Molecular and Structural Data

The molecular weight of 240.25 g/mol was computed using PubChem’s algorithms . Key identifiers include:

A 3D conformational analysis reveals planar geometry for the thiazole and triazole rings, with the ethyl and carboxylic acid groups adopting staggered configurations to minimize steric strain .

Structural Characteristics and Physicochemical Properties

The compound’s architecture combines two nitrogen-rich heterocycles, conferring unique electronic and steric properties.

Thiazole-Triazole Hybrid System

The thiazole ring contributes aromatic stability and π-electron density, while the triazole moiety introduces additional nitrogen atoms capable of hydrogen bonding and metal coordination. Substituent effects include:

-

Ethyl Group (C4): Enhances lipophilicity, potentially improving membrane permeability.

-

Carboxylic Acid (C5): Increases water solubility and enables salt formation or ester prodrug derivatization .

Computed Physicochemical Properties

Predictive models estimate the following properties:

| Property | Value | Source |

|---|---|---|

| LogP (Partition Coefficient) | 1.2 | PubChem |

| Topological Polar Surface Area | 105 Ų | ECHA |

| Water Solubility | 2.1 mg/mL (25°C) | PubChem |

Comparative Analysis with Structural Analogs

To contextualize its properties, this compound is compared to two analogs:

The ethyl substituent increases molecular weight by 14% compared to the methyl analog, correlating with higher hydrophobicity (LogP 1.2 vs. 0.8) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume